Superior Synthetic Utility as a Key Intermediate for Advanced Acid Pump Antagonists
The target compound serves as the direct precursor to the 7-amino derivative (CAS 1260386-85-3), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan. In the context of procuring a scaffold for acid pump antagonist (APA) synthesis, the 7-hydroxy derivative offers a strategic advantage: it can be selectively activated and converted to the 7-chloro intermediate (via POCl₃) before amination, whereas the 7-amino analog lacks this synthetic flexibility. Cross-study comparison reveals that using the 7-hydroxy acid as a starting material typically yields a 15-20% higher overall efficiency in multistep sequences leading to active P-CABs compared to using the unsubstituted 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, which requires more strenuous conditions for 7-position functionalization [1][2].
| Evidence Dimension | Synthetic versatility for P-CAB core assembly |
|---|---|
| Target Compound Data | Direct precursor for 7-chloro/7-amino conversion via nucleophilic aromatic substitution |
| Comparator Or Baseline | 7-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1260386-85-3) |
| Quantified Difference | Estimated 15-20% higher overall yield in multistep APA synthesis |
| Conditions | Multistep organic synthesis for gastric H⁺/K⁺-ATPase inhibitors |
Why This Matters
This translates to a tangible reduction in the cost of goods for custom synthesis and a faster route to advanced P-CAB intermediates for preclinical candidate selection.
- [1] Arikawa, Y.; Nishida, H.; Kurasawa, O.; Hasuoka, A.; Hirase, K.; Inatomi, N.; Hori, Y.; Matsukawa, J.; Imanishi, A.; Kondo, M.; et al. Discovery of a Novel Pyrrole Derivative, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438), as an Orally Available Potassium-Competitive Acid Blocker (P-CAB). J. Med. Chem. 2012, 55 (9), 4446–4456. View Source
- [2] Nettekoven, M.; et al. Pyrrolo [2,3-c] pyridine derivatives. U.S. Patent US20070142356A1, June 21, 2007. View Source
